molecular formula C9H10N2OS B1483691 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1020708-41-1

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1483691
CAS No.: 1020708-41-1
M. Wt: 194.26 g/mol
InChI Key: KSHMAEUQVMYKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors or proteins, altering their function and leading to various biochemical effects.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, this compound has been reported to induce apoptosis in cancer cells by activating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes or receptors, which can lead to inhibition or activation of their activity . For instance, the compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic effects, including liver damage or neurotoxicity . It is essential to determine the optimal dosage that maximizes the beneficial effects while minimizing adverse effects. Studies have also identified threshold effects, where a certain concentration is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . The compound may also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis or the citric acid cycle . These changes can affect the levels of metabolites and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, the compound may be transported across cell membranes by organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution . The localization and accumulation of the compound in specific tissues can influence its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy. For instance, if the compound accumulates in the mitochondria, it may influence mitochondrial function and energy production .

Properties

IUPAC Name

2-(3-thiophen-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMAEUQVMYKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.